O-Acetylbicalutamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16F4N2O5S |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C20H16F4N2O5S/c1-12(27)31-19(2,11-32(29,30)16-7-4-14(21)5-8-16)18(28)26-15-6-3-13(10-25)17(9-15)20(22,23)24/h3-9H,11H2,1-2H3,(H,26,28) |
InChI Key |
CKXGOSZUMSXBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies for O Acetylbicalutamide
Exploration of Advanced Synthetic Routes
The synthesis of O-Acetylbicalutamide and its analogues can be achieved through various chemical strategies, ranging from traditional multi-step pathways to more modern, efficient techniques.
Multi-step Synthetic Pathway Design
The foundational approach to synthesizing this compound involves a multi-step sequence that begins with the construction of the core bicalutamide (B1683754) structure, followed by a final acetylation step. A representative synthetic pathway is outlined below:
A common route commences with the reaction of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride to form an N-arylacrylamide intermediate. google.com This is followed by an epoxidation reaction, typically using a peroxy acid like m-chloroperbenzoic acid (m-CPBA), to yield N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-epoxy-2-methylpropanamide. google.com The subsequent ring-opening of this epoxide with a suitable thiol, such as 4-fluorothiophenol, in the presence of a base, furnishes the hydroxy-thioether intermediate. This intermediate is then oxidized to the corresponding sulfoxide (B87167) or sulfone, yielding bicalutamide. The final step is the O-acetylation of the hydroxyl group of bicalutamide using an acetylating agent like acetic anhydride (B1165640) to produce this compound.
An alternative pathway involves the acetylation of a precursor acid before the final amidation. For instance, 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid can be acetylated with acetic anhydride to yield 2-acetoxy-2-methyl-3-(4-fluorophenylthio)propionic acid. This acetylated intermediate is then coupled with 4-cyano-3-(trifluoromethyl)aniline to form the O-acetylated sulfide (B99878) precursor, which can be subsequently oxidized to this compound. mdpi.com
Advanced synthetic methodologies aim to improve the efficiency and environmental footprint of these processes. These can include:
Catalyst-Free Acetylation: Research has shown that acetylation of hydroxyl groups can be achieved under solvent-free conditions or in green solvents like ionic liquids, sometimes without the need for a traditional catalyst. researchgate.net This approach can simplify purification and reduce waste.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ttwrdcs.ac.inmdpi.comumt.edu.my This technique has been successfully applied to various organic syntheses, including acetylation and the formation of heterocyclic structures present in bicalutamide analogues.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability of chemical processes. mdpi.com The synthesis of bicalutamide derivatives can be adapted to flow chemistry to enhance efficiency and yield.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts.
For the acetylation of the bicalutamide precursor, a systematic approach to optimization might involve screening different acetylating agents (e.g., acetic anhydride, acetyl chloride), bases (e.g., pyridine, triethylamine, DMAP), and solvents (e.g., dichloromethane, toluene, tetrahydrofuran). The temperature can be varied from room temperature to reflux to find the optimal balance between reaction rate and the formation of byproducts.
Below is a hypothetical data table illustrating the optimization of the acetylation step:
| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetic Anhydride | Pyridine | DCM | 25 | 12 | 75 | 92 |
| 2 | Acetic Anhydride | DMAP (cat.) | DCM | 25 | 4 | 92 | 98 |
| 3 | Acetyl Chloride | Triethylamine | Toluene | 80 | 2 | 88 | 95 |
| 4 | Acetic Anhydride | None | Acetic Acid | 100 | 5 | 85 | 90 |
This table is illustrative and based on general principles of organic synthesis.
Precursor Compound Synthesis and Characterization for Acetylation
The primary precursor for the final acetylation step is bicalutamide or a closely related hydroxy-containing intermediate. The synthesis of bicalutamide itself is a well-established process. A key intermediate in many synthetic routes is N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-epoxy-2-methylpropanamide. google.com The synthesis of this epoxide typically involves the acylation of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride, followed by epoxidation of the double bond. google.com
Another critical precursor is the thiol used for the epoxide ring-opening, such as 4-fluorothiophenol. The reaction of this thiol with the epoxide intermediate yields the hydroxylated sulfide, which upon oxidation gives the sulfonyl group of bicalutamide. nih.gov
The characterization of these precursors is essential to ensure their identity and purity before proceeding to the next synthetic step. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -CN, C=O).
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Strategies for Isotopic Labeling in Research Applications
Isotopic labeling of this compound is a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry-based assays. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used.
Strategies for isotopic labeling can be categorized as either "synthetic" or "exchange" approaches. princeton.edu
Synthetic Approach: This involves incorporating isotopically labeled building blocks at an early stage of the synthesis. For this compound, this could involve:
¹³C-labeling: Using ¹³C-labeled acetic anhydride or acetyl chloride in the final acetylation step would introduce two ¹³C atoms into the acetyl group. For labeling other parts of the molecule, one could start with ¹³C-labeled anilines or other early-stage precursors. omicronbio.comscispace.com
Deuterium-labeling: Deuterated starting materials, such as deuterated acetic anhydride (d6-acetic anhydride), can be used to introduce deuterium into the acetyl group. biomedres.us Alternatively, deuterated solvents and reagents can be used in specific steps to achieve H-D exchange at certain positions. researchgate.nethwb.gov.in
Exchange Approach: This involves the exchange of protons with deuterium from a deuterium source like D₂O, often catalyzed by a metal or a base. princeton.edu This method is typically used for introducing deuterium at specific, accessible C-H bonds.
The choice of labeling strategy depends on the desired position and extent of labeling. For use as an internal standard, a mass shift of at least 3-4 Da is generally preferred to avoid isotopic overlap with the unlabeled analyte. innovagen.com
Development of this compound Analogues for Structure-Activity Relationship Studies
The synthesis of this compound analogues is a key strategy for understanding the structure-activity relationships (SAR) that govern the biological activity of this class of compounds. By systematically modifying different parts of the molecule, researchers can identify the structural features that are critical for its interaction with biological targets. jchemrev.comartmolecule.fr
Modifications can be made to several regions of the this compound scaffold:
The O-Acyl Group: The acetyl group can be replaced with other acyl groups of varying chain length and branching (e.g., propionyl, butyryl, pivaloyl) to probe the effect of steric bulk and lipophilicity in this region. Studies on other nonsteroidal antiandrogens have shown that the length of aliphatic side chains can significantly impact activity. nih.govoaepublish.com
Ring A (the fluorophenylsulfonyl moiety): The fluorine substituent can be moved to other positions or replaced with other halogens or electron-withdrawing/donating groups. The sulfonyl group can also be replaced with a sulfoxide or a sulfide.
Ring B (the cyanotrifluoromethylphenyl moiety): The cyano and trifluoromethyl groups can be substituted with other functionalities to explore their role in receptor binding.
The Linker: The propionamide (B166681) linker can be modified, for example, by altering the stereochemistry at the chiral center or by changing the length of the carbon chain.
A study evaluating a series of bicalutamide analogues, including O-acetylated derivatives, found that certain modifications led to enhanced antiproliferative activity in prostate cancer cell lines compared to bicalutamide itself. mdpi.com For example, an O-acetylated sulfide analogue demonstrated potent activity. mdpi.com
The following table summarizes the antiproliferative activity of selected O-acetylated bicalutamide analogues from a published study. mdpi.com
| Compound | R Group (Ring B) | X | Y | IC₅₀ (µM) in 22Rv1 cells |
| Bicalutamide | CF₃ | SO₂ | OH | >50 |
| Analogue 27 | CF₃ | S | OCOCH₃ | 4.69 |
| Analogue 28 | H | S | OCOCH₃ | 25.33 |
Data extracted from Kandil et al., Molecules 2021, 26(1), 56. mdpi.com
These findings highlight the importance of the substitution pattern on both aromatic rings and the nature of the linker in determining the biological activity of this compound analogues. Such SAR studies are crucial for the rational design of new and more potent compounds.
Preclinical Metabolic Fate and Biotransformation of O Acetylbicalutamide
In Vitro Metabolic Stability Assessments
Hepatic microsomes, which are subcellular fractions of liver cells, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bienta.netwuxiapptec.com They are a standard in vitro tool for evaluating the Phase I metabolic stability of compounds. bienta.netwuxiapptec.com
For O-Acetylbicalutamide, incubation with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzymes, would be the primary method to assess its susceptibility to oxidative metabolism. The primary metabolic reaction anticipated for this compound in this system is deacetylation to its parent compound, Bicalutamide (B1683754), mediated by esterases present in the microsomal fraction. Following deacetylation, the resulting Bicalutamide would undergo metabolism primarily through hydroxylation, a reaction known to be mediated by the CYP3A4 isoenzyme for the active (R)-enantiomer of Bicalutamide. nih.govresearchgate.netwikipedia.org
The metabolic stability is typically determined by measuring the disappearance of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bienta.net The data from such an experiment would be used to calculate key pharmacokinetic parameters.
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
This table presents hypothetical data for illustrative purposes.
From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the hepatic extraction ratio.
Primary hepatocytes represent a more comprehensive in vitro model as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as active transport systems. admescope.com This allows for the evaluation of a broader range of metabolic pathways, including conjugation reactions like glucuronidation.
In primary hepatocyte cultures, this compound would be expected to undergo deacetylation to Bicalutamide. Subsequently, the (R)-enantiomer of Bicalutamide would be hydroxylated and then undergo glucuronidation. wikipedia.orgwikipedia.org The (S)-enantiomer of Bicalutamide is known to be rapidly cleared primarily through direct glucuronidation. nih.govresearchgate.net Therefore, the use of hepatocytes is crucial to fully characterize the metabolic profile of this compound, capturing both Phase I and Phase II metabolic events.
Table 2: Predicted Metabolic Pathways of this compound in Primary Hepatocytes
| Metabolic Phase | Reaction | Primary Metabolite(s) |
| Initial | Deacetylation | Bicalutamide |
| Phase I | Hydroxylation | Hydroxybicalutamide |
| Phase II | Glucuronidation | Bicalutamide Glucuronide, Hydroxybicalutamide Glucuronide |
To further dissect the metabolic pathways, other subcellular fractions such as the S9 fraction can be utilized. The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader enzymatic profile than microsomes alone and is useful for studying both Phase I and some Phase II reactions. wuxiapptec.com For this compound, the S9 fraction would be particularly useful in confirming the role of cytosolic esterases in the initial deacetylation step.
Identification and Structural Elucidation of Metabolic Products
Identifying the metabolites of a drug candidate is essential for understanding its complete biotransformation and for assessing the potential for pharmacologically active or toxic byproducts.
Metabolite profiling is typically conducted by incubating this compound with a metabolically competent system, such as liver microsomes or hepatocytes, and then analyzing the resulting mixture. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the state-of-the-art technique for separating and detecting potential metabolites. admescope.com By comparing the chromatograms of the incubated samples with control samples, unique peaks corresponding to metabolites can be identified.
Once potential metabolites are detected, their structures are elucidated using tandem mass spectrometry (MS/MS). nih.govresearchgate.net By fragmenting the parent ion of a suspected metabolite, a characteristic fragmentation pattern is obtained. This pattern provides structural information that allows for the confirmation of the biotransformation that has occurred.
For this compound, the expected mass shifts would correspond to deacetylation, hydroxylation, and glucuronidation.
Table 3: Expected Mass Spectrometric Data for this compound and its Metabolites
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments |
| This compound | 472.37 | 473.38 | Loss of acetyl group |
| Bicalutamide | 430.37 | 431.38 | Characteristic fragments of the Bicalutamide core structure |
| Hydroxybicalutamide | 446.37 | 447.38 | Addition of 16 Da (oxygen) to Bicalutamide |
| Bicalutamide Glucuronide | 606.51 | 607.52 | Loss of glucuronic acid moiety (176 Da) |
This systematic approach, combining in vitro metabolic systems with advanced analytical techniques, provides a comprehensive understanding of the preclinical metabolic fate of this compound, which is anticipated to be largely dictated by the well-established metabolic pathways of its parent compound, Bicalutamide.
Enzymatic Pathways Involved in this compound Metabolism
The biotransformation of this compound, a prodrug of the nonsteroidal antiandrogen bicalutamide, is a critical determinant of its pharmacological activity. The metabolic process involves a two-stage enzymatic cascade, beginning with its activation via hydrolysis and followed by further metabolism of the resulting active compound.
This compound is designed as a prodrug, requiring metabolic conversion to its pharmacologically active form, bicalutamide. The pivotal step in this activation is the hydrolysis of the ester bond, a reaction catalyzed by a class of enzymes known as esterases. Esterases are ubiquitously distributed throughout the body, with high concentrations found in the liver, plasma, and gastrointestinal tract. researchgate.net These enzymes specialize in cleaving ester, amide, and thioester bonds, a function that is frequently harnessed in prodrug design to facilitate activation or detoxification of therapeutic agents. researchgate.netnih.gov
The conversion of this compound to bicalutamide is achieved through the hydrolytic removal of the acetyl group. This process is expected to be efficient and rapid, given the widespread presence and high activity of carboxylesterases and other esterolytic enzymes in preclinical species and humans. nih.gov This activation step is essential, as the acetylated form is inactive, and the therapeutic effect is exerted by the liberated bicalutamide molecule, which then acts as a competitive inhibitor of the androgen receptor. drugbank.comwikipedia.org
Following its activation from this compound, bicalutamide undergoes extensive further metabolism, primarily in the liver. Bicalutamide is a racemic mixture, and its two enantiomers, (R)-bicalutamide and (S)-bicalutamide, follow distinct metabolic pathways. nih.govresearchgate.net The antiandrogenic activity resides almost exclusively in the (R)-enantiomer. wikipedia.orgnih.govresearchgate.net
The clearance of the active (R)-bicalutamide is mediated predominantly by oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net In vitro studies have identified CYP3A4 as the principal isoenzyme responsible for the hydroxylation of (R)-bicalutamide to its inactive metabolite, hydroxybicalutamide. nih.govresearchgate.net In contrast, the (S)-enantiomer is cleared more rapidly, mainly through glucuronidation, a phase II metabolic reaction, with little contribution from CYP enzymes. drugbank.comnih.govresearchgate.net The resulting metabolites are then excreted from the body. wikipedia.org In vitro data also suggest that (R)-bicalutamide has the potential to inhibit other CYP isoforms to a lesser extent, including CYP2C9, 2C19, and 2D6. nih.govresearchgate.net
| Enzyme Family | Specific Enzyme | Role in Bicalutamide Metabolism | Metabolite Formed |
| Esterases | Carboxylesterases, etc. | Prodrug activation: Hydrolysis of this compound | Bicalutamide |
| Cytochrome P450 (Phase I) | CYP3A4 | Oxidation of active (R)-bicalutamide | Hydroxybicalutamide |
| Glucuronosyltransferases (Phase II) | UGTs | Glucuronidation of inactive (S)-bicalutamide | Bicalutamide-glucuronide |
Comparative In Vitro Metabolism Across Relevant Preclinical Species Models
Preclinical evaluation of a drug candidate's metabolism involves comparative in vitro studies using various animal species to predict its metabolic fate in humans. nih.govsemanticscholar.org These studies are crucial for selecting appropriate animal models for toxicological testing and for identifying potential species differences in metabolic pathways that could affect efficacy or safety. europa.eumdpi.com
For this compound, comparative in vitro studies would typically be conducted using liver subcellular fractions, such as microsomes and hepatocytes, from commonly used preclinical species (e.g., mouse, rat, dog, monkey) and humans. nih.gov The primary objectives of such studies would be twofold:
To compare the rate of esterase-mediated hydrolysis of this compound to bicalutamide across species.
To evaluate species differences in the subsequent CYP-mediated metabolism of the active (R)-bicalutamide.
The following table provides an illustrative example of data that would be generated from a comparative study on the metabolic stability of (R)-bicalutamide in liver microsomes from different species. The intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver.
| Species | (R)-Bicalutamide Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 45 | 15.4 |
| Rat | 60 | 11.6 |
| Dog | 35 | 19.8 |
| Monkey | 52 | 13.3 |
| Human | 70 | 9.9 |
| Note: The data in this table are illustrative and intended to represent typical results from comparative in vitro metabolism studies. |
Such data are essential for understanding whether the selected preclinical models are appropriate for representing human metabolism. europa.eu Similar metabolic profiles between a preclinical species and humans enhance the predictive value of the animal model for human pharmacokinetics. mdpi.com
Molecular Mechanisms of Action of O Acetylbicalutamide at the Cellular Level
Transcriptional Regulation by O-Acetylbicalutamide via AR
Impact on Androgen Response Element (ARE)-Mediated Gene Expression
There is a lack of specific studies investigating how this compound directly influences the binding of the androgen receptor to Androgen Response Elements (AREs) on target genes. For its parent compound, bicalutamide (B1683754), it is known to be a competitive inhibitor at the AR, which in turn prevents the receptor from effectively initiating the transcription of genes that drive prostate cancer cell growth, such as prostate-specific antigen (PSA), also known as Kallikrein-related peptidase 3 (KLK3), and TMPRSS2. nih.govbylvayhcp.com The primary function of the AR is to act as a DNA-binding transcription factor that regulates the expression of these androgen-responsive genes. wikipedia.org Upon activation by androgens, the AR translocates to the nucleus, dimerizes, and binds to AREs to control gene transcription. wikipedia.org How the addition of an acetyl group to bicalutamide might alter the potency or nature of this inhibition at the ARE is not documented.
Transcriptomic Analysis of Downstream Gene Regulation
A transcriptomic analysis, which involves studying the complete set of RNA transcripts produced by an organism, would provide a comprehensive view of the genes regulated by this compound. nih.gov Such analyses can reveal broad, coordinated trends in gene expression that are not apparent from studying single genes. nih.gov This type of study would typically involve techniques like RNA-sequencing to compare gene expression profiles in cancer cells treated with this compound versus control cells. biorxiv.orgnih.gov This would allow for the identification of entire pathways that are up- or down-regulated. However, no published transcriptomic studies focusing specifically on this compound are available.
Interaction with Coregulator Proteins and Transcriptional Complexes
The function of the androgen receptor is modulated by a host of coregulator proteins, which can either enhance (coactivators) or suppress (corepressors) its transcriptional activity. rcsb.orgnih.gov The formation of a functional AR transcriptional complex depends on these interactions. nih.gov For example, proteins like SRC-1 and CBP/p300 can act as coactivators. spcg.se Whether this compound influences the recruitment or dismissal of specific coregulators to the AR complex differently than bicalutamide is currently unknown. Research into how compounds affect the AR's interaction with coregulators is crucial, as it can reveal more nuanced mechanisms of action. rcsb.org
Exploration of Non-Genomic Androgen Receptor Signaling Pathways
Beyond its role in the nucleus, the androgen receptor can also mediate rapid signaling events from the cytoplasm or at the cell membrane, known as non-genomic signaling. drugbank.commdpi.com These pathways can activate kinase cascades like the MAPK/ERK and PI3K/Akt pathways, which contribute to cell proliferation and survival, and can be triggered within minutes. nih.gov This non-genomic activity can sometimes contribute to therapy resistance. drugbank.com There is no available research to indicate whether this compound has any effect on these non-genomic AR pathways.
Investigation of Cross-Talk with Other Intracellular Signaling Cascades
Cellular signaling is a complex network of interconnected pathways. The androgen receptor signaling pathway is known to "cross-talk" with other major signaling pathways, such as those initiated by growth factors like EGF, IGF, and TGF-β. This interplay is critical in the progression of cancers. For instance, growth factor signaling can sometimes activate the AR even in the absence of androgens, a key mechanism in castration-resistant prostate cancer. Specific investigations into how this compound might modulate the cross-talk between AR signaling and other intracellular cascades have not been reported in the scientific literature.
In Vitro Pharmacodynamic Characterization in Cellular Models
Selection and Development of Relevant Androgen-Sensitive and Resistant Cell Line Models
To evaluate the activity of an antiandrogen compound like O-Acetylbicalutamide, researchers typically use a panel of established prostate cancer (PCa) cell lines with varying androgen receptor (AR) status and sensitivity. nih.govnih.gov
Androgen-Sensitive (AS) Cell Lines: LNCaP cells, derived from a lymph node metastasis, are a cornerstone for this research. wikipedia.orgfrontiersin.orgatcc.org They express a mutant but functional androgen receptor (T877A) and are sensitive to androgens for growth and survival. wikipedia.orgnih.gov Other AS lines include VCaP and LAPC4. nih.govatcc.org
Androgen-Resistant (AR) / Castration-Resistant (CRPC) Cell Lines: To mimic the progression of prostate cancer, resistant sublines are often developed. This can be achieved by long-term cultivation of sensitive cells in an androgen-deprived environment or in the presence of antiandrogens. nih.govatcc.org For example, LNCaP-AI cells are an androgen-independent subline of LNCaP. nih.gov Other key resistant lines include PC-3 and DU-145, which are AR-negative and represent a more aggressive, neuroendocrine-like phenotype of prostate cancer. nih.govaltogenlabs.comfrontiersin.org The 22Rv1 cell line is also widely used as it expresses both full-length AR and AR splice variants, which contribute to resistance. frontiersin.org
A comprehensive study on this compound would require its testing across these or similar cell lines to determine its spectrum of activity. However, no published studies were found that document the use of this compound in these models.
Table 1: Commonly Used Prostate Cancer Cell Lines for Antiandrogen Studies
| Cell Line | Origin | Androgen Receptor (AR) Status | Androgen Sensitivity | Key Features |
|---|---|---|---|---|
| LNCaP | Lymph Node Metastasis | AR Positive (T877A mutation) | Sensitive | PSA-producing; androgen-dependent for growth. nih.govwikipedia.orgfrontiersin.org |
| VCaP | Vertebral Metastasis | AR Positive (Wild-Type, Amplified) | Sensitive | Expresses TMPRSS2-ERG fusion gene. frontiersin.org |
| LAPC4 | Lymph Node Metastasis | AR Positive (Wild-Type) | Sensitive | Used to study resistance development. nih.govatcc.org |
| C4-2B | LNCaP-derived Xenograft | AR Positive | Resistant | Developed from LNCaP to mimic bone metastasis and castration resistance. wikipedia.org |
| 22Rv1 | Xenograft (post-castration) | AR Positive (H874Y mutation) & AR-V7 | Resistant | Expresses AR splice variants, conferring resistance. frontiersin.org |
| PC-3 | Bone Metastasis | AR Negative | Independent | Highly metastatic; characteristic of small cell neuroendocrine carcinoma. nih.govaltogenlabs.com |
| DU-145 | Brain Metastasis | AR Negative | Independent | Hormone-insensitive; moderately metastatic. frontiersin.orgnih.gov |
Cellular Growth and Proliferation Studies
A key step in characterizing a new compound is to determine its effect on cell viability and proliferation. This is typically quantified using the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. nih.govwikipedia.orgcreative-diagnostics.com Assays such as those based on tetrazolium salts (MTT, XTT) or cellular ATP content (e.g., CellTiter-Glo) are standard methods to measure the number of viable cells after treatment. bmglabtech.comnih.gov
For this compound, there is no publicly available data reporting its IC50 value in any androgen-sensitive or resistant prostate cancer cell line. Such data would be critical to understanding its potency relative to bicalutamide (B1683754) or other antiandrogens.
Androgen receptor signaling is a critical driver of the G1-S transition in the cell cycle of prostate cancer cells. nih.gov Consequently, AR antagonists are expected to induce cell cycle arrest, typically in the G1 phase. nih.govnih.gov This is analyzed using flow cytometry, where cells are stained with a DNA-binding dye like propidium (B1200493) iodide (PI) or DAPI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases based on DNA content. nih.govwisc.edu
No studies were identified that have analyzed the cell cycle distribution of prostate cancer cells following treatment with this compound. Research in this area would be necessary to confirm if it acts similarly to other AR antagonists by causing G1 arrest and to quantify the magnitude of this effect.
Induction and Mechanisms of Programmed Cell Death
Apoptosis, or programmed cell death, is a desired outcome of many cancer therapies. mdpi.com It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases like caspase-3. mdpi.com Standard assays to detect apoptosis include Annexin V staining (to detect early apoptotic cells) and analysis of caspase activation or PARP cleavage. nih.govnih.gov
While some antiandrogens have been shown to induce apoptosis in sensitive cell lines nih.govnih.gov, it is unknown if this compound possesses this activity. There is no published data on its ability to trigger apoptotic markers in prostate cancer cells.
Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death. nih.gov A key marker of autophagy is the conversion of the soluble protein LC3-I to its lipidated form, LC3-II, which is incorporated into the membranes of autophagosomes. biorxiv.orgnih.govbio-techne.com The role of autophagy in response to antiandrogen therapy is complex and an area of active investigation. iu.edu
The effect of this compound on autophagic flux in cancer cells has not been reported. Investigating its potential to induce or inhibit autophagy, for example by monitoring LC3 lipidation via western blot, would be required to understand its complete mechanism of action.
Investigation of Cellular Senescence Induction by this compound
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage, oncogene activation, and oxidative stress. merckmillipore.comcusabio.com It is characterized by distinct morphological and molecular changes. Key markers used to identify senescent cells include increased activity of senescence-associated β-galactosidase (SA-β-gal), upregulation of cell cycle inhibitors like p16INK4A and p21WAF1/Cip1, and the formation of senescence-associated heterochromatin foci (SAHF). cusabio.commdpi.com Additionally, senescent cells typically exhibit an enlarged, flattened morphology and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, known as the senescence-associated secretory phenotype (SASP). cusabio.commdpi.com
Currently, there is a lack of specific published research investigating the direct effects of this compound on the induction of cellular senescence in in vitro models. While the general mechanisms of therapy-induced senescence are subjects of broad scientific inquiry, dedicated studies detailing the impact of this compound on established senescence markers are not available in the public domain. Therefore, it is not possible to provide specific data on changes in SA-β-gal activity, p16/p21 expression levels, or SASP factor secretion in response to treatment with this particular compound.
Multi-Omics Profiling of Cellular Responses
Multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics, provide a comprehensive understanding of cellular responses to therapeutic agents. These powerful techniques allow for the simultaneous analysis of changes in gene expression, protein abundance and modifications, and metabolic pathways.
Despite the utility of these methods, specific multi-omics datasets detailing the cellular response to this compound are not publicly available. The following sections outline the types of data that would be generated in such studies, but it is important to note that the specific findings related to this compound have not been reported.
RNA Sequencing for Gene Expression Changes
RNA sequencing (RNA-Seq) is a high-throughput method used to quantify the transcriptome of a cell, providing a snapshot of all actively expressed genes at a given moment. illumina.com This technique can reveal significant changes in gene expression profiles following drug treatment, offering insights into the underlying mechanisms of action. illumina.com
A hypothetical RNA-Seq experiment to investigate the effects of this compound would involve treating a relevant cell line with the compound and comparing the resulting gene expression profile to that of untreated control cells. The analysis would identify differentially expressed genes (DEGs), which could then be subjected to pathway analysis to elucidate the biological processes affected by the compound.
Table 1: Hypothetical Differentially Expressed Genes Following this compound Treatment
| Gene Symbol | Full Gene Name | Log2 Fold Change (Hypothetical) | p-value (Hypothetical) |
| GENE-A | Example Gene A | 2.5 | <0.01 |
| GENE-B | Example Gene B | -1.8 | <0.01 |
| GENE-C | Example Gene C | 3.1 | <0.001 |
| GENE-D | Example Gene D | -2.2 | <0.001 |
Note: This table is for illustrative purposes only. No actual data for this compound is available.
Proteomic Analysis of Protein Abundance and Modifications
Proteomics involves the large-scale study of proteins, including their expression levels, post-translational modifications (PTMs), and interactions. wikipedia.org Techniques such as mass spectrometry-based protein profiling can identify and quantify thousands of proteins in a sample, revealing how a compound alters the cellular proteome. creative-proteomics.com
A proteomic analysis of cells treated with this compound would aim to identify proteins whose abundance is significantly altered. Furthermore, it could investigate changes in PTMs like phosphorylation or acetylation, which play crucial roles in protein function and signaling pathways. nih.gov
Table 2: Hypothetical Changes in Protein Abundance with this compound Treatment
| Protein Name | UniProt ID (Hypothetical) | Fold Change (Hypothetical) | Function |
| Protein X | P12345 | 2.0 | Cell Cycle Regulation |
| Protein Y | Q67890 | -1.5 | DNA Repair |
| Protein Z | A1B2C3 | 1.8 | Apoptosis |
Note: This table is for illustrative purposes only. No actual data for this compound is available.
Metabolomic Shifts Associated with this compound Treatment
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. lumenlearning.com By analyzing the metabolome, researchers can gain insights into how a compound affects cellular metabolism, including pathways related to energy production, biosynthesis, and signaling. mdpi.com
An investigation into the metabolomic shifts caused by this compound would involve profiling the small molecule metabolites in treated cells. This could reveal alterations in key metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, or amino acid metabolism, providing a functional readout of the compound's cellular impact. mdpi.comfrontiersin.org
Table 3: Hypothetical Metabolomic Changes Induced by this compound
| Metabolite | Pathway | Fold Change (Hypothetical) |
| Lactate | Glycolysis | 1.7 |
| Citrate | TCA Cycle | -1.3 |
| Glutamine | Amino Acid Metabolism | -1.6 |
| Glucose-6-phosphate | Pentose Phosphate (B84403) Pathway | 1.4 |
Note: This table is for illustrative purposes only. No actual data for this compound is available.
Structure Activity Relationship Sar Studies of O Acetylbicalutamide and Its Derivatives
Design Principles for Targeted Structural Modifications
The design of O-acetylbicalutamide and its derivatives is rooted in the established pharmacophore of nonsteroidal antiandrogens. nih.govnih.gov These compounds typically feature an electron-deficient aromatic ring, which is crucial for high-affinity binding to the androgen receptor. nih.gov The core principle behind modifying bicalutamide (B1683754) to its O-acetylated form is to explore the impact of altering the hydroxyl group, a key site for metabolic glucuronidation in bicalutamide. mdpi.com By introducing an acetyl group, researchers aim to modulate the compound's pharmacokinetic properties, potentially leading to altered metabolic stability and tissue distribution.
Further structural modifications are guided by several key principles:
Steric Hindrance: The size and shape of substituents can influence how the molecule fits into the ligand-binding pocket of the androgen receptor.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can impact the electronic distribution within the molecule, affecting its binding affinity and intrinsic activity. nih.gov
Metabolic Stability: Modifications are often designed to block or alter sites of metabolic transformation, potentially prolonging the compound's half-life and enhancing its therapeutic effect.
Synthesis and Evaluation of Chemically Modified Analogues
The synthesis of O-acetylated bicalutamide analogues generally involves a multi-step process. A key synthetic route involves the reaction of a corresponding aniline (B41778) with methacryloyl chloride to form a phenylacrylamide intermediate. mdpi.come-nps.or.kr Subsequent modifications, including acetylation of the hydroxyl group, are then carried out. mdpi.com
The biological evaluation of these synthesized analogues is crucial for understanding their potential as antiandrogen agents. A primary method of evaluation is the in vitro assessment of their antiproliferative activity against various human prostate cancer cell lines, such as 22Rv1, DU-145, LNCaP, and VCap. mdpi.come-nps.or.kr These cell lines represent different stages and characteristics of prostate cancer, providing a comprehensive view of the compounds' potential efficacy.
A study on a series of bicalutamide analogues, including O-acetylated derivatives, revealed significant variations in their antiproliferative activity. mdpi.com For instance, one O-acetylated analogue demonstrated potent activity across all four tested cell lines, with IC50 values ranging from 4.69 to 15.03 µM. mdpi.com In contrast, other analogues showed activity comparable to or even better than bicalutamide, while some were found to be inactive. mdpi.com These findings underscore the critical role that specific structural modifications play in determining the biological activity of these compounds.
Table 1: In Vitro Antiproliferative Activity of Selected O-Acetylated Bicalutamide Analogues
| Compound | 22Rv1 (IC50 µM) | DU-145 (IC50 µM) | LNCaP (IC50 µM) | VCap (IC50 µM) |
|---|---|---|---|---|
| Analogue 1 | 15.03 | 4.69 | 10.98 | 12.55 |
| Analogue 2 | 35.42 | 40.11 | 28.93 | 31.67 |
| Bicalutamide | 45.20 | 51.61 | 48.73 | 49.88 |
Data sourced from a study on bicalutamide analogues. mdpi.com The specific structures of Analogue 1 and Analogue 2 are detailed in the source publication.
Elucidation of Key Pharmacophoric Features for Androgen Receptor Modulation
The interaction of this compound and its derivatives with the androgen receptor is governed by a set of key pharmacophoric features. These features represent the essential spatial and electronic characteristics required for binding and modulating the receptor's function. For nonsteroidal antiandrogens, the core pharmacophore generally consists of:
An Aromatic Ring System: Typically an electron-deficient ring that engages in crucial interactions within the ligand-binding domain. nih.gov
A Hydrogen Bond Acceptor/Donor: This feature allows for the formation of hydrogen bonds with specific amino acid residues in the receptor, such as Arginine 752 and Glutamine 711. nih.gov
A Hydrophobic Moiety: This part of the molecule interacts with a hydrophobic pocket within the receptor. e-nps.or.kr
A Chiral Center: The stereochemistry of the molecule can significantly impact its binding affinity and activity, with one enantiomer often being more potent than the other. nih.gov
The acetylation of the hydroxyl group in bicalutamide directly modifies one of these key features, potentially altering its hydrogen bonding capabilities and steric interactions within the receptor's binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.com For bicalutamide and its derivatives, QSAR studies aim to predict the antiandrogenic activity based on various molecular descriptors. chemcomp.comfrontiersin.org These descriptors can be categorized as:
Electronic Descriptors: Such as atomic charges and dipole moments, which describe the electronic properties of the molecule.
Steric Descriptors: Including molecular volume and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the compound.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
By developing robust QSAR models, researchers can virtually screen large libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. chemcomp.com While specific QSAR models for this compound are not extensively reported, the principles and methodologies are broadly applicable to this class of compounds.
Computational Approaches to Ligand-Receptor Docking and Interaction Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. e-nps.or.kracademie-sciences.frunirioja.es In the context of this compound, docking studies can provide valuable insights into its binding mode within the androgen receptor's ligand-binding domain.
These simulations can help to:
Visualize Binding Poses: Predict how the molecule orients itself within the binding pocket.
Identify Key Interactions: Determine which amino acid residues of the receptor are involved in binding, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. e-nps.or.kr
Estimate Binding Affinity: Calculate a docking score that provides an estimation of the binding strength.
For example, docking studies of bicalutamide analogues have shown that the nitro group can form hydrogen bonds with the guanidine (B92328) group of Arginine 752, while the trifluoromethyl phenyl moiety engages in hydrophobic interactions with a surrounding pocket. e-nps.or.kr Similar computational analyses of this compound would be instrumental in understanding how the acetyl group influences these interactions.
Correlations Between Specific Structural Motifs and Biological Activity Profiles
The collective data from synthesis, biological evaluation, and computational studies allow for the establishment of correlations between specific structural motifs and the observed biological activity. For this compound and its analogues, several key correlations can be inferred:
The Nature of the Linker: The chemical group connecting the two aromatic rings can significantly impact activity. For instance, replacing the sulfonyl linker of bicalutamide with other groups can modulate potency.
Substitution on the Aromatic Rings: The type and position of substituents on the aromatic rings are critical determinants of activity. Electron-withdrawing groups on one of the rings are generally required for potent antagonism. nih.gov
The O-Acetyl Group: The presence and orientation of the O-acetyl group directly influence the antiproliferative activity, as demonstrated by the varying IC50 values of different O-acetylated analogues. mdpi.com This suggests that the size, polarity, and metabolic stability of this group are crucial factors.
Advanced Analytical Methodologies for O Acetylbicalutamide Research
Chromatographic Separations for Compound Analysis
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds like O-Acetylbicalutamide, providing the necessary separation from its parent compound, potential impurities, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bicalutamide (B1683754) and its derivatives. torontech.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.netdergipark.org.tr The separation is typically achieved on columns such as C8 or C18, with mobile phases often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724). researchgate.netnih.gov Gradient elution may be used to optimize the separation and reduce analysis time. oup.com Detection is frequently performed using a Diode-Array Detector (DAD) or a UV detector, which allows for the quantification of the compound based on its light absorbance at a specific wavelength. measurlabs.com The development of stability-indicating HPLC methods is particularly important for distinguishing the active compound from products that may form under stress conditions such as heat, light, or in acidic or alkaline environments. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 1100 series | dergipark.org.tr |
| Column | Zorbax Eclipse XDB C8 (4.6 × 250 mm; 5 µm) | dergipark.org.tr |
| Alternate Column | Symmetry C18 (4.6 mm x 250 mm; 5 µm) | nih.gov |
| Mobile Phase | Phosphate buffer and acetonitrile mixture | dergipark.org.tr |
| Detection | PDA detector at 215 nm | nih.gov |
| Flow Rate | 1.0 mL/min | oup.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution and sensitivity. austinpublishinggroup.comnih.gov This enhancement is achieved by using columns packed with smaller particles (typically less than 2 µm), which requires a specialized system capable of handling the resulting high back-pressures. nih.govmdpi.com For compounds like this compound, UPLC can provide superior separation from closely related impurities in a fraction of the time required for an HPLC run. nih.gov UPLC systems are frequently coupled with mass spectrometry detectors, creating a powerful tool for analysis. researchgate.netnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| System | Waters Acquity UPLC | researchgate.netnih.gov |
| Column | Acquity UPLC T3 HSS C18 (1.8 µm) | researchgate.netnih.gov |
| Alternate Column | Zorbax SB-C18 (100 x 2.1 mm; 1.8 µm) | rjptonline.orgrjptonline.org |
| Mobile Phase | Non-linear gradient elution | researchgate.netnih.gov |
| Analysis Time | Typically under 3 minutes | researchgate.netnih.gov |
Mass Spectrometry for Compound Detection and Quantification
Mass Spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing critical information on the molecular weight and structure of compounds. It is often coupled with a chromatographic system (LC-MS).
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques used to generate ions from the liquid phase for MS analysis. wikipedia.orgnih.gov
Electrospray Ionization (ESI) is particularly well-suited for polar molecules and macromolecules. It is a very soft ionization method that typically produces minimal fragmentation, resulting in the observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ or [M+NH₄]⁺. aocs.orgwikipedia.org For bicalutamide and its derivatives, ESI is frequently used, often in negative ion mode, to generate the deprotonated ion [M-H]⁻. researchgate.nethilarispublisher.com This technique is highly sensitive and is a standard method for quantitative bioanalysis. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and thermally stable compounds. wikipedia.org The ionization process is slightly harsher than ESI and can sometimes induce in-source fragmentation. researchgate.net A key feature of APCI is its ability to distinguish certain types of metabolites; for instance, N-oxides can produce distinct [M+H-O]⁺ ions that are not observed for hydroxylated metabolites, providing valuable structural information during metabolite identification studies. nih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique where ions of a specific mass-to-charge (m/z) ratio, known as precursor ions, are selected and fragmented. wikipedia.orgnationalmaglab.org The resulting fragment ions, or product ions, are then analyzed by a second mass analyzer. This process provides a fragmentation pattern that is characteristic of the molecule's structure, allowing for highly selective and sensitive quantification, a method known as Multiple Reaction Monitoring (MRM). scirp.orgnih.gov
For bicalutamide, a common transition monitored in negative ionization mode is the fragmentation of the precursor ion at m/z 429.2 to a product ion at m/z 255.0. researchgate.nethilarispublisher.comscirp.org This specific transition allows for the precise quantification of the compound in complex biological matrices like plasma, even at very low concentrations. hilarispublisher.com The fragmentation pattern helps to confirm the identity of the analyte. researchgate.net
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Bicalutamide | Negative ESI | 429.2 | 255.0 | researchgate.nethilarispublisher.com |
| Bicalutamide | Negative ESI | 428.9 | 254.7 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules like this compound. frontiersin.orgnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. phcogj.com
One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to unambiguously assign the structure. hyphadiscovery.com
¹H NMR provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration.
¹³C NMR reveals the number of unique carbon atoms in the molecule and their chemical environment. cardiff.ac.uk
2D NMR experiments establish correlations between different nuclei, allowing for the complete assembly of the molecular structure.
Development and Validation of In Vitro Bioanalytical Assays
The foundation of preclinical research for any drug candidate lies in the development and validation of robust bioanalytical assays. These assays are essential for quantifying the compound and its metabolites in various biological matrices, such as plasma, providing critical data for pharmacokinetic and metabolic studies. nih.govresearchgate.net The validation process ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose. researchgate.net
For a compound like this compound, this typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov The validation protocol adheres to stringent guidelines, such as those from the U.S. Food and Drug Administration (FDA), and assesses several key parameters. nih.govnih.gov
Key Validation Parameters for Bioanalytical Assays:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) ≤15% (≤20% at the Lower Limit of Quantification) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top, long-term). | Concentration change within ±15% of the initial concentration. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
This table is a representation of typical parameters and criteria established during bioanalytical method validation, based on findings for related compounds like bicalutamide. nih.govijbio.compsu.edu
A validated LC-MS/MS assay for this compound would allow for its precise quantification in plasma from in vitro and subsequent in vivo studies, forming the basis for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Understanding the metabolic fate of this compound is critical, as metabolism can significantly impact its efficacy and clearance. The O-acetyl group may be subject to hydrolysis by esterase enzymes, and the core bicalutamide structure is known to be metabolized by cytochrome P450 (CYP) enzymes. wikipedia.org Spectrophotometric and fluorometric assays are fundamental tools for studying the activity of these enzymes. wikipedia.orgthermofisher.com
Spectrophotometric Assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds. ksu.edu.saplos.org For example, the interaction of bicalutamide with CYP46A1 has been characterized by recording difference spectra, where changes in the enzyme's absorbance spectrum upon ligand binding are monitored. nih.gov Another common approach involves using NAD(P)H-linked enzymes, where the oxidation or reduction of the cofactor is tracked by the change in absorbance at 340 nm. ksu.edu.sa
Fluorometric Assays measure changes in fluorescence to monitor enzyme reactions and are generally more sensitive than spectrophotometric methods. wikipedia.orgnih.gov These assays rely on a substrate that becomes fluorescent upon enzymatic action, or vice versa. nih.gov For instance, to study the activity of UDP-glucuronosyltransferases (UGTs), enzymes involved in drug metabolism, a fluorometric assay can track the decrease in fluorescence as a substrate is converted into a non-fluorescent glucuronide product. nih.govabcam.com Such an assay could be adapted to screen for the potential of this compound or its metabolites to inhibit or serve as a substrate for UGTs.
These enzyme assays are vital for:
Identifying the specific enzymes responsible for metabolizing this compound.
Determining kinetic parameters like Km (substrate affinity) and Vmax (maximum reaction rate).
Screening for potential drug-drug interactions by assessing the compound's ability to inhibit key metabolic enzymes like CYPs. wikipedia.org
The primary mechanism of action for this compound is expected to be the antagonism of the androgen receptor (AR). Cell-based reporter assays are the gold standard for quantifying this activity. researchgate.netnih.gov These assays provide a functional readout of how a compound affects the AR signaling pathway within a cellular context. nih.govcaymanchem.com
The most common format is the luciferase reporter gene assay . nih.govnih.gov The principle involves using a host cell line, often derived from prostate cancer (e.g., LNCaP, PC3), that is engineered to contain two key components: nih.govnih.gov
Expression of the human Androgen Receptor (AR).
A reporter plasmid where the luciferase gene is under the control of an Androgen Response Element (ARE) promoter. nih.gov
When an androgen like dihydrotestosterone (B1667394) (DHT) activates the AR, the receptor binds to the ARE and drives the expression of luciferase. An antagonist like bicalutamide, and presumably this compound, will compete with the androgen for AR binding, thereby inhibiting luciferase expression. nih.govnih.gov The resulting decrease in light output, measured by a luminometer, provides a quantitative measure of the compound's antagonistic potency. nih.govresearchgate.net
Example Findings from AR Reporter Assays for Bicalutamide:
| Cell Line | Assay Type | Agonist | Bicalutamide IC₅₀ | Reference |
| HEK293ARE/Gal4-Lux | Luciferase Assay | 5α-dihydrotestosterone | 3.8 x 10⁻⁷ M | tandfonline.com |
| HEK293ARE/Gal4-Lux | Luciferase Assay | Testosterone | 2.6 x 10⁻⁷ M | tandfonline.com |
| PC-3 (transfected) | Luciferase Assay | R1881 | ~1000 nM | researchgate.net |
| COS-1 | Luciferase Assay | - | 8.69 x 10⁻² µM | medchemexpress.com |
The IC₅₀ value represents the concentration of an antagonist that reduces the agonist response by 50%. These values for the parent compound, bicalutamide, provide a benchmark against which the activity of this compound would be compared.
These assays are crucial for determining if this compound retains, loses, or has enhanced anti-androgenic activity compared to its parent compound and for evaluating its effects on various AR mutants that can arise in resistant prostate cancer. researchgate.netresearchgate.net
Application of Advanced Data Analysis and Statistical Methods in Research
In the context of research on a compound like this compound, statistical methods are applied at every stage. In preclinical studies, basic statistical tests are used to compare treatment groups. For example, a t-test might be used to compare the mean reduction in tumor size between a control group and a group treated with this compound, while a chi-square or Fisher's exact test could compare the proportion of subjects showing a response. medrxiv.org
More advanced methods are employed to analyze complex datasets from larger studies. Analysis of Variance (ANOVA) can be used to compare means across multiple groups, while regression models can explore the relationship between dose and response. medrxiv.org In clinical research involving related compounds, survival analysis is paramount. The Kaplan-Meier method is used to generate survival curves, and the log-rank test is used to compare these curves between different treatment arms (e.g., standard therapy vs. therapy including the new compound). iiarjournals.orgru.nl
Furthermore, multivariate models like the Cox proportional-hazards model are used to calculate Hazard Ratios (HR) , which quantify the effect of a treatment on survival time while adjusting for other variables like age or disease stage. ascopubs.org In some cases, a meta-analysis may be performed, a statistical technique that combines the results of multiple independent studies to derive a more robust estimate of treatment effect. ascopubs.org At the cutting edge, computational approaches like network analysis of transcriptomic (RNA sequencing) data can be used to explore the molecular mechanisms of drug action and resistance at a systems level. nih.gov
These statistical tools are indispensable for transforming raw analytical data into reliable evidence of a compound's activity, efficacy, and potential clinical utility.
Emerging Research Directions and Future Perspectives on O Acetylbicalutamide
Integration of Systems Biology Approaches for Comprehensive Understanding
Systems biology represents a holistic approach to understanding complex biological systems, moving beyond the study of single molecules to the analysis of the interactions between multiple components, such as genes, proteins, and metabolites. nih.gov This methodology combines large-scale experimental data with computational modeling to elucidate how these interactions give rise to the emergent properties of a biological system, such as a disease state or a response to a therapeutic agent. nih.gov
Currently, there is no published research that applies systems biology approaches specifically to the study of O-Acetylbicalutamide. Future research in this area could involve:
Network Pharmacology Analysis: Investigating the potential interactions of this compound with a wide range of biological targets beyond the androgen receptor. This could uncover unexpected mechanisms of action or polypharmacological effects that differentiate it from its parent compound, bicalutamide (B1683754).
Omics Data Integration: Should preclinical studies be undertaken, integrating data from genomics, proteomics, and metabolomics of cells or tissues treated with this compound would provide a comprehensive view of its cellular impact. This could identify key pathways and biomarkers associated with its activity.
Dynamic Modeling of Pathways: Developing computational models to simulate how this compound might perturb specific signaling pathways over time. This could predict its efficacy or potential for off-target effects in different cellular contexts.
Such studies would be foundational in building a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent.
Development of Sophisticated In Vitro and Ex Vivo Research Models
The development and use of advanced in vitro (in a controlled laboratory environment) and ex vivo (using tissue from a living organism) models are crucial for bridging the gap between basic research and clinical applications. qima-lifesciences.combiobide.com These models, including 3D cell cultures, organoids, and patient-derived tissues, offer a more physiologically relevant environment for studying disease and testing new compounds compared to traditional 2D cell cultures. qima-lifesciences.comnih.gov
As of now, there are no specific in vitro or ex vivo models that have been reported in the literature for the study of this compound. The development of such models would be a critical step in its preclinical evaluation. Future directions could include:
3D Spheroid and Organoid Cultures: Establishing three-dimensional cultures of cancer cells (e.g., prostate cancer spheroids) or healthy tissues to assess the penetration, efficacy, and toxicity of this compound in a more tissue-like structure.
Patient-Derived Explants (PDEs): Using ex vivo cultures of patient tumor tissue to test the response to this compound. This approach maintains the native tissue architecture and cellular heterogeneity, offering a highly relevant model for predicting clinical response. biobide.com
Microfluidic "Organ-on-a-Chip" Models: Employing microfluidic devices that mimic the structure and function of human organs to study the pharmacokinetics and pharmacodynamics of this compound in a dynamic, multi-organ system. mdpi.com
These sophisticated models would provide valuable insights into the compound's behavior in a biological context that more closely resembles the human body.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic compounds. mdpi.commdpi.com These technologies can analyze vast datasets to predict a compound's properties, identify potential drug targets, and design novel molecules with desired characteristics. mednexus.orgnih.gov
To date, there is no evidence of AI or ML being applied to the discovery or optimization of this compound. However, these powerful computational tools could be hypothetically applied in several ways:
Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models powered by ML to predict the biological activity of this compound and its analogues. This could guide the synthesis of more potent or selective derivatives.
De Novo Drug Design: Employing generative AI models to design novel molecules based on the this compound scaffold, optimized for specific properties such as enhanced target affinity, improved metabolic stability, or reduced off-target effects. nptel.ac.in
Drug Repurposing: Applying AI algorithms to screen large biological and clinical datasets to identify potential new therapeutic indications for this compound beyond its association with antiandrogen therapy.
The integration of AI and ML into a research program for this compound could significantly streamline the process of transforming it from a known compound into a viable therapeutic candidate.
Exploration of Novel Molecular Targets and Therapeutic Combinations in Preclinical Settings
Identifying novel molecular targets and effective therapeutic combinations is a key strategy for developing more effective treatments, particularly in complex diseases like cancer. nih.govnih.gov This involves looking beyond the primary target of a compound and exploring its potential to interact with other pathways or to synergize with other drugs.
The exploration of novel molecular targets and therapeutic combinations for this compound is a field that remains entirely unexplored. Preclinical research in this area would be essential to determine if the compound has any therapeutic potential. Hypothetical future preclinical studies could focus on:
Target Deconvolution: Using chemoproteomics and other advanced techniques to identify the direct molecular targets of this compound within the cell. This could reveal whether it interacts with proteins other than the androgen receptor, potentially explaining unique biological effects.
Combination Screening: Performing high-throughput screening of this compound in combination with a library of approved drugs or other investigational agents to identify synergistic interactions. This could reveal rational combination therapies for specific diseases.
Investigation in Diverse Cancer Types: Evaluating the activity of this compound in a panel of cancer cell lines from different tissues to identify unexpected sensitivities and potential new therapeutic avenues.
Such preclinical investigations would be vital to uncover any hidden therapeutic value of this compound and to guide its potential future clinical development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for O-Acetylbicalutamide, and how can researchers optimize reaction yields while ensuring purity?
- Methodological Answer : Synthesis typically involves acetylation of Bicalutamide using acetyl chloride or acetic anhydride under controlled conditions (e.g., inert atmosphere, temperature modulation). Yield optimization requires monitoring reaction kinetics via HPLC or TLC . Purity validation should include NMR (¹H/¹³C) for structural confirmation and mass spectrometry for molecular weight verification. Recrystallization or column chromatography is recommended for purification .
- Key Consideration : Document solvent ratios, catalyst loadings, and side products to ensure reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using HPLC-UV or UPLC-MS under stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis) are standard. Degradation products should be identified via tandem MS and compared with reference standards . Thermal stability can be assessed via differential scanning calorimetry (DSC) .
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life predictions .
Q. How can researchers validate the anti-androgenic activity of this compound in vitro?
- Methodological Answer : Employ androgen receptor (AR) binding assays (e.g., competitive radioligand assays with [³H]-DHT) and transactivation assays in AR-positive cell lines (e.g., LNCaP). Normalize results to Bicalutamide as a positive control .
- Statistical Rigor : Include dose-response curves (IC₅₀ calculations) and triplicate biological replicates to minimize variability .
Advanced Research Questions
Q. How do conflicting reports on this compound’s metabolic half-life in preclinical models arise, and what experimental strategies resolve these discrepancies?
- Methodological Answer : Discrepancies may stem from interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) or assay protocols (plasma vs. tissue homogenates). Resolve via:
- Cross-validation : Compare LC-MS/MS (plasma) with autoradiography (tissue distribution) .
- Standardized protocols : Adopt OECD guidelines for pharmacokinetic studies .
Q. What in vivo models are appropriate for evaluating this compound’s efficacy in androgen-resistant prostate cancer?
- Methodological Answer : Use patient-derived xenograft (PDX) models with confirmed AR-V7 expression or CRISPR-engineered AR-mutant cell lines. Monitor tumor volume via caliper measurements and confirm target engagement via immunohistochemistry (AR nuclear localization) .
- Advanced Design : Pair with RNA-seq to identify resistance mechanisms (e.g., alternative signaling pathways) .
Q. How can researchers reconcile contradictory data on this compound’s off-target effects in kinase inhibition assays?
- Methodological Answer : Perform kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding. Validate hits via orthogonal assays (e.g., SPR for binding affinity, functional kinase activity assays). Contextualize findings with structural modeling (e.g., molecular docking to ATP-binding pockets) .
- Mitigation : Use isogenic cell lines to isolate off-target effects .
Data Analysis and Reporting
Q. What statistical frameworks are optimal for meta-analyses of this compound’s clinical trial data?
- Methodological Answer : Employ random-effects models to account for heterogeneity across studies. Use PRISMA guidelines for systematic reviews and assess bias via funnel plots or Egger’s test .
- Tools : Leverage R packages (e.g.,
metafor) or Python’sstatsmodelsfor meta-regression .
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use ANOVA to identify variability sources (e.g., raw material purity, storage conditions). Include internal controls in each assay batch .
Guidance for Literature Review
- Use SciFinder or Web of Science for comprehensive searches, filtering by "review articles" to identify key studies .
- Critically evaluate sources using journal impact factors and citation counts to prioritize high-confidence data .
Note: Avoid non-peer-reviewed platforms (e.g., ) per reliability guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
